molecular formula CH4ClNO2S B1314568 Methylsulfamoyl chloride CAS No. 10438-96-7

Methylsulfamoyl chloride

Cat. No.: B1314568
CAS No.: 10438-96-7
M. Wt: 129.57 g/mol
InChI Key: UJJUEJRWNWVHCM-UHFFFAOYSA-N
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Description

Methylsulfamoyl chloride is an organic compound with the molecular formula CH4ClNO2S and a molecular weight of 129.57 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Chemical Reactions Analysis

Types of Reactions: Methylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form methylsulfamic acid and hydrochloric acid.

    Reduction: It can be reduced to methylsulfamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: React with this compound to form sulfonamides under mild conditions.

    Alcohols: React to form sulfonate esters, often in the presence of a base like pyridine.

    Water: Hydrolysis occurs readily in aqueous conditions.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Methylsulfamic Acid: Formed from hydrolysis.

Scientific Research Applications

Methylsulfamoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drugs, particularly those involving sulfonamide groups.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methylsulfamoyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the presence of the highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution .

Comparison with Similar Compounds

    Ethylsulfamoyl Chloride: Similar in structure but with an ethyl group instead of a methyl group.

    N,N-Dimethylsulfamoyl Chloride: Contains two methyl groups attached to the nitrogen atom.

    Chlorosulfonyl Isocyanate: Contains both sulfonyl chloride and isocyanate functional groups.

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its methyl group provides distinct steric and electronic properties compared to its ethyl and dimethyl counterparts, making it suitable for specific synthetic applications .

Properties

IUPAC Name

N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJUEJRWNWVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472720
Record name METHYLSULFAMOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10438-96-7
Record name N-Methylsulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10438-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYLSULFAMOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper "Reactions between Methylsulfamoyl Chloride and Silyl Enol Ethers"?

A1: While the provided abstract doesn't offer specific details about the research findings, the title suggests that the paper investigates the reactions that occur when this compound is reacted with Silyl Enol Ethers. [] This likely involves characterizing the products formed and potentially exploring the reaction conditions that influence the reaction outcome.

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